4,7,10,13,16-二十二碳五烯酸

描述

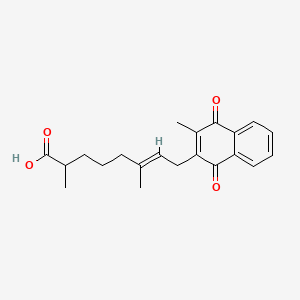

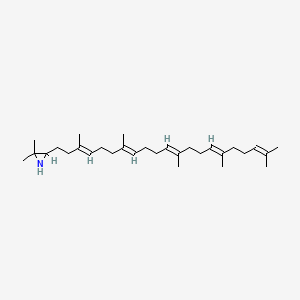

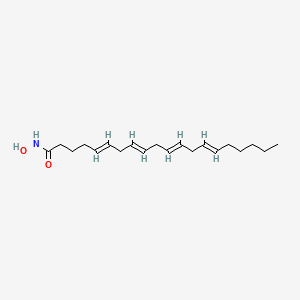

4,7,10,13,16-Docosapentaenoic acid, also known as Osbond acid, is an ω-6 fatty acid . It is formed by an elongation and desaturation of arachidonic acid 20:4 ω-6 .

Synthesis Analysis

The synthesis of 4,7,10,13,16-Docosapentaenoic acid involves the elongation and desaturation of arachidonic acid . Tandem mass spectra revealed that the major phospholipid molecular species in both fed and 7-d-starved cells are plasmalogen PE (C16:0p/C22:5), plasmalogen PC (C16:0p/C22:5), diacyl-PC (C22:5/C22:5), and dia-cyl-PI (C22:5/C22:5), with characteristic daughter ions of specific fatty acyl residues and headgroup ions at m/z 140 (PE), 168/224 (PC), and 241 (PI), respectively .Molecular Structure Analysis

The molecular formula of 4,7,10,13,16-Docosapentaenoic acid is C22H34O2 . Its average mass is 330.504 Da and its monoisotopic mass is 330.255890 Da .Chemical Reactions Analysis

The metabolism of 7,10,13,16,19-docosapentaenoic acid to 4,7,10,13,16,19-docosahexaenoic acid in rat liver is independent of a 4-desaturase . The lipids were converted to methyl esters by reaction with 5% anhydrous HCl in methanol for 1 h at 80 "C. Methyl esters were recovered by extracting with hexane and separated by reverse phase HPLC .Physical And Chemical Properties Analysis

4,7,10,13,16-Docosapentaenoic acid is a straight open chain polyunsaturated fatty acid (PUFA) which contains 22 carbons and 5 double bonds . It is primarily used to designate two isomers, all - cis -4,7,10,13,16-docosapentaenoic acid (i.e. 4 Z ,7 Z ,10 Z ,13 Z ,16 Z -docosapentaenoic acid) and all - cis -7,10,13,16,19-docosapentaenoic acid .科学研究应用

新陈代谢和生化转化

4,7,10,13,16-二十二碳五烯酸在体内经历各种代谢转化。在大鼠中,它可以被逆转为花生四烯酸,表明不同多不饱和脂肪酸之间存在复杂的相互作用(Schlenk, Gellerman, & Sand, 1967)。人类血小板已显示出能够通过环氧合酶和脂氧合酶途径代谢这种脂肪酸为不同的代谢产物,突显了它参与调节生理功能的生化反应(Milks & Sprecher, 1985)。

在细胞代谢中的作用

对大鼠精索和生殖细胞的研究表明,4,7,10,13,16-二十二碳五烯酸在细胞代谢中起着重要作用。这表明这种多不饱和脂肪酸的活跃生物合成和代谢对其在细胞功能中的作用以及可能在生殖生物学中的作用具有重要意义(Beckman & Coniglio, 1980)。

对脂肪酸生物合成的影响

研究表明,这种脂肪酸可以影响其他多不饱和脂肪酸的生物合成。例如,它可以调节亚油酸和α-亚麻酸的脱饱和作用,表明其在必需脂肪酸合成中具有调节作用(Actis Dato & Brenner, 1970)。

对Resolvins形成的贡献

这种脂肪酸在特异性前列脂质调解物如Resolvins的形成中发挥作用。这些分子参与解决炎症,展示了这种脂肪酸在炎症性疾病中的潜在治疗应用(Dangi et al., 2010)。

在视觉功能中的参与

在特定物种如兔子中,二十二碳五烯酸构成视觉受体外段膜中脂肪酸的重要部分,暗示了它在视觉功能中的潜在作用(Nielsen et al., 1986)。

对大脑功能的影响

在大鼠的膳食研究中观察到的这种脂肪酸在大脑磷脂中的代谢和周转表明其在大脑功能中的重要性,可能还涉及行为健康(Igarashi et al., 2012)。

作用机制

安全和危害

When handling 4,7,10,13,16-Docosapentaenoic acid, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

The future directions of research on 4,7,10,13,16-Docosapentaenoic acid could involve further investigation into its metabolic pathways and potential health benefits. As it is a minor component of total serum unsaturated fatty acids in humans, ranging from 0.1% to 1%, and increasing with dietary supplementation , it could be of interest to explore its role in human health and disease.

属性

IUPAC Name |

(4E,7E,10E,13E,16E)-docosa-4,7,10,13,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6+,10-9+,13-12+,16-15+,19-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOENOBFIYBSA-GUTOPQIJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2313-14-6 | |

| Record name | Docosa-4,7,10,13,16-pentaenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002313146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(8Z)-5,9,13-Trimethyl-18-methylidene-17-oxo-4,16-dioxatricyclo[13.3.0.03,5]octadec-8-en-14-yl] acetate](/img/structure/B1240018.png)

![[(2R)-4-[(2Z)-2-(6-Chloro-3-oxo-2-benzofuran-1-ylidene)ethoxy]-2-(3-methylbutanoyloxy)-4-oxobutyl]-trimethylazanium;bromide](/img/structure/B1240033.png)